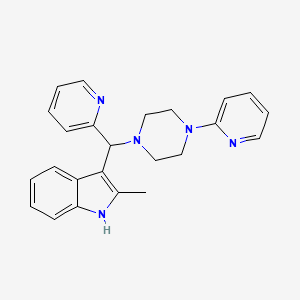
2-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-indole is a useful research compound. Its molecular formula is C24H25N5 and its molecular weight is 383.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-indole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and related research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a pyridine ring, a piperazine moiety, and an indole structure, which are known to contribute to various pharmacological activities. The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the indole and pyridine moieties have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis (a form of non-apoptotic cell death) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis |
| Compound B | U251 | 15 | Methuosis |
| 2-Methyl-Indole | A549 | 12 | Apoptosis |
Neuropharmacological Effects
Studies have suggested that compounds incorporating piperazine rings can exhibit neuropharmacological effects, such as anxiolytic and antidepressant activities. These effects are often attributed to their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors .
Antimicrobial Activity
Some derivatives of indole and pyridine have demonstrated antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Indole Derivative Study
A study published in Nature highlighted that an indole derivative similar to our compound showed potent activity against resistant cancer cell lines. The compound was effective in reducing tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent . -
Piperazine-Based Research
Another research focused on piperazine derivatives indicated their ability to modulate neurotransmitter systems effectively. This study found that certain piperazine compounds could significantly reduce anxiety-like behaviors in animal models, supporting their potential use in treating anxiety disorders .
Quantitative Structure-Activity Relationship (QSAR)
The biological activity of this compound can be further understood through QSAR studies. These studies analyze the relationship between chemical structure and biological activity, allowing researchers to predict the efficacy of new derivatives based on existing data.
Table 2: QSAR Analysis Results
| Descriptor | Value | Correlation with Activity |
|---|---|---|
| LogP | 3.5 | Positive |
| Molecular Weight | 260 g/mol | Negative |
| Number of Hydrogen Bond Donors | 3 | Positive |
Properties
IUPAC Name |
2-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-23(19-8-2-3-9-20(19)27-18)24(21-10-4-6-12-25-21)29-16-14-28(15-17-29)22-11-5-7-13-26-22/h2-13,24,27H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFMJZIVZINMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














